N-(2-methoxyphenyl)-6-methyl-2-thioxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
This compound is a derivative of tetrahydropyrimidine, which is a class of compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, that is saturated and contains a thioxo group (a sulfur atom double-bonded to an oxygen atom). The compound also has various substituents, including a methoxyphenyl group, a methyl group, and a p-tolyl group .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would have a tetrahydropyrimidine core with various substituents. The presence of the thioxo group would introduce some degree of polarity to the molecule, and the aromatic rings in the methoxyphenyl and p-tolyl groups could participate in pi-pi stacking interactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups and aromatic rings in this compound would likely make it somewhat soluble in polar solvents .Scientific Research Applications
Synthesis of Novel Compounds
N-(2-methoxyphenyl)-6-methyl-2-thioxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide serves as a precursor in the synthesis of novel compounds with potential pharmacological properties. For instance, it has been used in the synthesis of various heterocyclic compounds like benzodifuranyls, triazines, and oxadiazepines, demonstrating anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain & Zaki, 2020).
Development of Antimicrobial Agents
This compound has also been involved in the creation of antimicrobial agents. Research studies have focused on synthesizing derivatives that exhibit considerable activity against various micro-organisms, highlighting its potential in developing new antimicrobial treatments (Nigam, Saharia & Sharma, 1981).
Antidiabetic Activity
The compound has shown relevance in the field of antidiabetic research. Studies involving the synthesis of dihydropyrimidine derivatives, including this compound, have been evaluated for their antidiabetic activity. This includes assays like the α-amylase inhibition assay, suggesting its potential utility in diabetes treatment (Lalpara, Vachhani, Hadiyal, Goswami & Dubal, 2021).
Catalytic Synthesis
In chemical synthesis, this compound is employed as a catalyst. For example, sodium hydrogen sulfate has been used as a catalyst for the synthesis of N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, showcasing the compound's utility in facilitating chemical reactions (Gein, Zamaraeva & Dmitriev, 2018).
Antiviral Research
The compound has been explored for its potential in antiviral research. Derivatives of this compound have been synthesized and tested for their efficacy against various viruses, indicating its role in developing new antiviral agents (Renau et al., 1996).
Antihypertensive Applications
Research into the synthesis of dihydropyrimidine derivatives, including this compound, has revealed their potential application in treating hypertension. Studies indicate that these compounds may exhibit antihypertensive activity, providing a new avenue for the development of hypertension treatments (Rana, Kaur & Kumar, 2004).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its intended use and how well it performs in that role. For example, if this compound were found to have useful biological activity, future research might focus on improving its potency, selectivity, or pharmacokinetic properties .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-12-8-10-14(11-9-12)18-17(13(2)21-20(26)23-18)19(24)22-15-6-4-5-7-16(15)25-3/h4-11,18H,1-3H3,(H,22,24)(H2,21,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIFROPSXQWYMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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